An In-depth Technical Guide to Perfluoro(allylbenzene): Structure, Properties, and Synthesis
An In-depth Technical Guide to Perfluoro(allylbenzene): Structure, Properties, and Synthesis
Introduction: The Unique Standing of Perfluoro(allylbenzene) in Fluorine Chemistry
Perfluoro(allylbenzene) (C₉F₁₀) is a highly fluorinated aromatic compound that occupies a unique niche in the landscape of chemical synthesis and materials science. It is distinguished by the presence of two key functional moieties: a perfluorinated benzene ring and a perfluorinated allyl group. This combination imparts a remarkable set of properties, including exceptional chemical and thermal stability, low surface tension, and distinct reactivity conferred by the allylic double bond.[1] For researchers, scientists, and drug development professionals, understanding the nuanced molecular structure and characteristics of this compound is paramount for harnessing its potential.
This guide provides a comprehensive technical overview of perfluoro(allylbenzene), moving beyond a simple data sheet to explain the causality behind its properties and the rationale for its synthetic methodologies. We will delve into its precise molecular identity, physicochemical properties, a detailed synthesis protocol, and critical safety considerations, offering field-proven insights for its practical application.
Section 1: Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental identifiers and physical properties is the bedrock of its application in any research or development setting.
Core Identification
Perfluoro(allylbenzene) is systematically named 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene . Its core identifiers are crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value | Source |
| Molecular Formula | C₉F₁₀ | [1][2] |
| Molecular Weight | 298.08 g/mol | [1][2] |
| CAS Number | 67899-41-6 | [2][3] |
| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |
| InChI | 1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | [4] |
| InChI Key | WRHBYJDZKRNITP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | [2] |
Physicochemical Properties
The complete fluorination of the allylbenzene scaffold dramatically alters its physical properties compared to its hydrocarbon analog. The high electronegativity of fluorine atoms reduces intermolecular forces (van der Waals forces), leading to properties that are advantageous in many applications.
| Property | Value | Notes |
| Physical Form | Clear, colorless to light yellow/orange liquid | [3] |
| Boiling Point | 136 - 138 °C | [5][6] |
| Melting Point | -38 °C | [5] |
| Density | 1.708 g/mL at 20 °C | [3] |
| Refractive Index | 1.3820 - 1.3870 at 20 °C | [3][7] |
| Water Solubility | Insoluble | [2][3] |
Section 2: Molecular Structure and Spectroscopic Expectations
The three-dimensional arrangement of atoms and the electronic environment of the fluorine nuclei define the reactivity and analytical fingerprint of perfluoro(allylbenzene).
Structural Diagram
The structure consists of a planar pentafluorophenyl ring attached to a pentafluoropropenyl group. The C-F bonds are significantly stronger and shorter than C-H bonds, leading to high thermal and chemical stability.
Expected Spectroscopic Signature
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8] The spectrum of perfluoro(allylbenzene) is expected to be complex, with distinct regions for the aromatic and aliphatic fluorines.
-
Aromatic Region: The five fluorine atoms on the benzene ring will exhibit complex splitting patterns due to ortho-, meta-, and para- F-F coupling. Chemical shifts for fluorobenzenes typically appear between -80 and -170 ppm relative to CFCl₃.[9]
-
Aliphatic/Vinylic Region: The five fluorines on the allyl group (-CF₂-CF=CF₂) will also show distinct signals. The vinylic fluorines will have characteristic shifts and coupling constants, while the CF₂ group will appear as a separate multiplet, likely coupled to the adjacent vinylic fluorine.[9]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion (M⁺) peak at m/z = 298, owing to the stability of the perfluorinated aromatic system. Fragmentation pathways would likely involve the loss of fluorine atoms (-19 amu) or small fluorocarbon fragments like CF₃ (-69 amu). The fragmentation of the perfluoroallyl side chain would provide key structural information.[10]
Section 3: Synthesis of Perfluoro(allylbenzene)
The synthesis of perfluorinated compounds presents unique challenges due to the high reactivity of fluorinating agents and the high exothermicity of C-H to C-F bond replacement.[1] Direct fluorination is a primary method for producing perfluoro(allylbenzene) from its hydrocarbon precursor.
Overview of Synthetic Approaches
Several routes exist for the synthesis of perfluoro(allylbenzene), each with distinct advantages and applications:
-
Direct Fluorination: The most fundamental approach, involving the reaction of allylbenzene with elemental fluorine (F₂). This method is highly exothermic and requires specialized equipment for control.[1]
-
Palladium-Catalyzed Reactions: Heck-type couplings can be used to join a perfluorinated aryl halide with an allylic compound, offering a more controlled, modular approach.[1]
-
Nucleophilic Displacement: Involves the substitution of a halogen on a perfluorinated compound with a nucleophile containing the allyl group.[1]
Experimental Protocol: Liquid-Phase Direct Fluorination
The liquid-phase direct fluorination method offers superior control over the highly exothermic reaction compared to gas-phase methods. This protocol is based on established principles of direct fluorination in inert solvents.[1]
Objective: To synthesize perfluoro(allylbenzene) via the complete fluorination of allylbenzene using elemental fluorine in an inert perfluorocarbon solvent.
Causality Behind Experimental Choices:
-
Inert Solvent (e.g., Perfluorodecalin): Acts as a heat sink to manage the reaction's high exothermicity, preventing thermal runaway and decomposition. Its insolubility with the starting material and by-product (HF) aids in separation.
-
Inverse Addition: Allylbenzene is added slowly to a solvent already saturated with fluorine gas. This ensures that fluorine is always in excess, promoting complete fluorination and minimizing the formation of partially fluorinated, potentially hazardous byproducts.
-
UV Irradiation: Provides the energy for the homolytic cleavage of the F-F bond, initiating the radical chain reaction required for fluorination.
-
Nitrogen Purge: Used initially to create an inert atmosphere and subsequently to dilute the highly reactive fluorine gas to a manageable concentration.
Step-by-Step Methodology:
-
Reactor Setup: A specialized fluorination reactor, constructed from fluorine-resistant materials (e.g., Monel, Hastelloy, or PFA), equipped with a mechanical stirrer, gas inlet/outlet, a dropping funnel, a UV lamp, and a cooling system is required.
-
Inerting: The reactor is charged with an inert fluorocarbon solvent (e.g., perfluorodecalin) and thoroughly purged with dry nitrogen gas to remove all oxygen and moisture.
-
Fluorine Saturation: A mixture of elemental fluorine (e.g., 10-20% in N₂) is bubbled through the stirred solvent at a controlled temperature (typically -15 to 0 °C). The UV lamp is turned on to initiate radical formation.
-
Substrate Addition: A solution of allylbenzene in an inert solvent is added dropwise from the dropping funnel into the fluorine-saturated solvent over several hours. The temperature must be carefully monitored and maintained throughout the addition.
-
Reaction Completion: After the addition is complete, the fluorine gas flow is maintained for an additional period (e.g., 1-2 hours) to ensure complete conversion.
-
Workup: The reaction mixture is purged with nitrogen to remove excess fluorine and the highly corrosive byproduct, hydrogen fluoride (HF). The mixture is then carefully washed with ice water or a dilute aqueous solution of sodium bisulfite to neutralize any remaining reactive species.
-
Purification: The lower, fluorocarbon phase is separated. The crude perfluoro(allylbenzene) is isolated from the solvent by fractional distillation. Further purification can be achieved using gas chromatography if ultra-high purity is required.[1]
Synthesis Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

